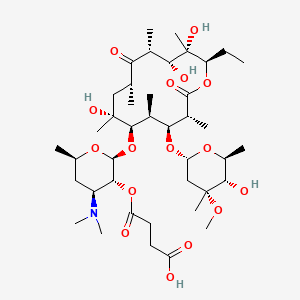

Erythromycin succinate

Description

BenchChem offers high-quality Erythromycin succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10605-34-2 |

|---|---|

Molecular Formula |

C41H71NO16 |

Molecular Weight |

834.0 g/mol |

IUPAC Name |

4-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C41H71NO16/c1-14-27-41(10,51)34(47)22(4)31(46)20(2)18-39(8,50)36(58-38-33(56-29(45)16-15-28(43)44)26(42(11)12)17-21(3)53-38)23(5)32(24(6)37(49)55-27)57-30-19-40(9,52-13)35(48)25(7)54-30/h20-27,30,32-36,38,47-48,50-51H,14-19H2,1-13H3,(H,43,44)/t20-,21-,22+,23+,24-,25+,26+,27-,30+,32+,33-,34-,35+,36-,38+,39-,40-,41-/m1/s1 |

InChI Key |

HUKYDKSXFKBBIW-DTOMAXNRSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Erythromycin Succinate on the 50S Ribosome

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Erythromycin, a macrolide antibiotic, selectively halts bacterial protein synthesis by binding to the 50S ribosomal subunit. This guide provides a detailed technical analysis of the interaction between erythromycin succinate and its ribosomal target. We will explore the molecular underpinnings of its binding within the nascent polypeptide exit tunnel (NPET), the specific interactions that anchor the drug, and the resulting inhibition of translation. This document integrates crystallographic data, biochemical evidence, and mechanistic models to provide a thorough understanding for professionals in microbiology and pharmaceutical development.

Introduction: The Enduring Relevance of Macrolide Antibiotics

In an era of escalating antibiotic resistance, a granular understanding of existing drug mechanisms is paramount for the innovation of next-generation therapeutics. Erythromycin, a 14-membered macrolide, has been a clinical mainstay for decades. Its efficacy is rooted in its specific targeting of the bacterial ribosome, the cellular machinery for protein synthesis, with minimal impact on its eukaryotic counterparts. The succinate ester formulation of erythromycin improves its oral bioavailability. The central mechanism of action is its interaction with the 50S ribosomal subunit, which this guide will dissect at a molecular level.

The 50S Ribosomal Subunit: A Strategic Target

The bacterial 70S ribosome is composed of a small 30S subunit, responsible for decoding messenger RNA (mRNA), and a large 50S subunit that catalyzes peptide bond formation. The 50S subunit is a prime target for numerous antibiotics due to its essential role and structural divergence from eukaryotic ribosomes.

Critical Functional Hubs of the 50S Subunit

-

Peptidyl Transferase Center (PTC): Situated within the 50S subunit, the PTC is the catalytic core responsible for peptide bond formation. It is a ribozyme, composed of ribosomal RNA (rRNA).

-

Nascent Polypeptide Exit Tunnel (NPET): This tunnel, approximately 100 Å in length, serves as a conduit for the newly synthesized polypeptide chain to exit the ribosome.

Erythromycin's Binding Pocket and Molecular Interactions

Erythromycin does not directly inhibit the catalytic activity of the PTC. Instead, it binds within the NPET, creating a steric blockade that obstructs the passage of the elongating polypeptide chain.[1][2][3]

High-Resolution Structural Elucidation

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of erythromycin bound to the 50S subunit, detailing the precise molecular interactions.[4][5][6]

Table 1: Key Molecular Interactions of Erythromycin with the 50S Ribosome

| Erythromycin Moiety | Interacting Ribosomal Component | Type of Interaction |

| Desosamine sugar | A2058 of 23S rRNA | Hydrogen bonding |

| Cladinose sugar | A2058 and A2059 of 23S rRNA | Hydrophobic interactions and hydrogen bonds |

| Macrolactone ring | Ribosomal proteins L4 and L22 | Hydrophobic interactions |

Data compiled from crystallographic and cryo-EM studies.[7][8][9]

The desosamine sugar of erythromycin establishes a critical hydrogen bond with adenine 2058 (A2058) of the 23S rRNA.[10] This interaction is fundamental to erythromycin's binding affinity. The cladinose sugar and the macrolactone ring form additional contacts with adjacent rRNA nucleotides and ribosomal proteins L4 and L22, which line the NPET.[8][11][12]

The Mechanism of Translational Arrest

Erythromycin's presence in the NPET results in a context-specific stalling of translation.[13][14][15] The ribosome can typically synthesize a short polypeptide of 6-8 amino acids before the nascent chain encounters the bound drug.[3] The chemical properties of the nascent chain's C-terminal amino acids can influence the efficiency of this stalling.

The binding of erythromycin redirects the path of the nascent peptide within the tunnel.[4] This interaction between the nascent chain, the drug, and the tunnel wall is thought to induce a conformational change in the PTC. This change prevents the proper accommodation of the incoming aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation and causing the ribosome to stall.[1][4]

Diagram 1: Mechanism of Erythromycin Action

Caption: Erythromycin binds to the NPET, leading to a stalled ribosomal complex.

Experimental Methodologies for Studying the Erythromycin-Ribosome Interaction

A combination of structural biology, biochemical, and molecular biology techniques has been pivotal in elucidating the mechanism of erythromycin.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been crucial for visualizing the ribosome at near-atomic resolution.

Step-by-Step Protocol:

-

Ribosome Purification: Isolate 70S ribosomes from bacterial cultures (e.g., E. coli) using sucrose density gradient centrifugation.

-

Complex Formation: Incubate purified ribosomes with an excess of erythromycin succinate to ensure binding site saturation.

-

Vitrification: Apply the ribosome-erythromycin complex to a cryo-EM grid and plunge-freeze in liquid ethane to create a thin layer of vitrified ice.

-

Data Acquisition: Collect a large dataset of particle images using a transmission electron microscope with a direct electron detector.

-

Image Processing and 3D Reconstruction: Use specialized software for particle alignment, classification, and 3D model generation.

-

Model Building and Interpretation: Build an atomic model into the resulting cryo-EM density map to visualize the interactions between erythromycin and the ribosome.

Diagram 2: Cryo-EM Workflow for Ribosome-Ligand Complexes

Caption: A streamlined workflow for determining the structure of ribosome-ligand complexes via cryo-EM.

Toe-printing Assay for Mapping Ribosomal Stalling

The toe-printing assay is a reverse transcription-based method to identify the precise location of a stalled ribosome on an mRNA template.

Step-by-Step Protocol:

-

In Vitro Translation: Set up an in vitro translation reaction with purified ribosomes, translation factors, aminoacyl-tRNAs, and an mRNA template known to be sensitive to erythromycin-dependent stalling.

-

Incubation: Run the translation reaction in the presence and absence of erythromycin.

-

Primer Annealing: Add a labeled DNA primer that binds to the mRNA downstream of the anticipated stalling site.

-

Reverse Transcription: Add reverse transcriptase, which will synthesize cDNA until it is blocked by the stalled ribosome.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

-

Analysis: The presence of a truncated cDNA product (the "toe-print") specifically in the erythromycin-containing reaction indicates the precise stalling site.

Mechanisms of Erythromycin Resistance

The clinical effectiveness of erythromycin is challenged by bacterial resistance mechanisms.

-

Target Site Modification: The most common mechanism involves the enzymatic modification of the 23S rRNA.[11][16][17] The erm genes encode methyltransferases that dimethylate A2058, a key nucleotide for erythromycin binding, thereby reducing the drug's affinity.[11][17]

-

Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport erythromycin out of the cell.[18]

-

Drug Inactivation: Less frequently, bacteria may produce enzymes that inactivate erythromycin.

Conclusion and Future Perspectives

The mechanism of action of erythromycin succinate is a well-defined example of specific drug-target interaction. Its binding to the 50S ribosomal NPET and the subsequent stalling of protein synthesis have been extensively characterized. A comprehensive understanding of this mechanism is vital for the ongoing clinical application of macrolides and for guiding the rational design of new antibiotics capable of overcoming resistance. Future research will likely focus on developing macrolide derivatives with modified structures that can bind to resistant ribosomes or evade efflux pumps.

References

- Arenz, S., Ramu, H., Gupta, P., Berninghausen, O., Beckmann, R., Vazquez-Laslop, N., & Mankin, A. S. (2016). Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide.

- Vazquez-Laslop, N., & Mankin, A. S. (2018). How Erythromycin Inhibits Bacterial Protein Synthesis: Binding to the 50S Ribosomal Subunit. CSIR NET LIFE SCIENCE COACHING.

- Bechhofer, D. H., & Dubnau, D. (2013). Erythromycin-induced ribosome stalling and RNase J1-mediated mRNA processing in Bacillus subtilis. Journal of bacteriology, 195(16), 3644–3652.

- Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2015). Modeling Interactions of Erythromycin Derivatives with Ribosomes. Biochemistry (Moscow), 80(11), 1500–1507.

- Patsnap. (2024). What is the mechanism of Erythromycin Ethylsuccinate?.

- Kannan, K., & Mankin, A. S. (2011). Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition. Antimicrobial agents and chemotherapy, 55(10), 4917–4920.

- BenchChem. (2025).

- Shivakumar, A. G., & Dubnau, D. (1987). Demonstration of erythromycin-dependent stalling of ribosomes on the ermC leader transcript. The Journal of biological chemistry, 262(4), 1572–1579.

- BenchChem. (2025). Erythromycin Ethylsuccinate: A Technical Guide to Studying Bacterial Protein Synthesis Inhibition. BenchChem.

- Sandler, P., & Weisblum, B. (1989). Erythromycin-induced ribosome stall in the ermA leader: a barricade to 5'-to-3' nucleolytic cleavage of the ermA transcript. Journal of bacteriology, 171(12), 6680–6688.

- Douthwaite, S., & Aagaard, C. (1993). Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop. Journal of molecular biology, 232(3), 725–731.

- Weisblum, B. (1995). Erythromycin resistance by ribosome modification. Antimicrobial agents and chemotherapy, 39(3), 577–585.

- Weisblum, B. (1995). Erythromycin resistance by ribosome modification. Antimicrobial agents and chemotherapy, 39(3), 577-585.

- Wilson, D. N. (2014). Comparison of the mode of interaction of erythromycin A and...

- Dr.Oracle. (2025). What is the mechanism of action of erythromycin?. Dr.Oracle.

- Wright, G. D. (2011). Interactions of the macrolide erythromycin with the bacterial ribosomal...

- Weisblum, B. (1995). Erythromycin resistance by ribosome modification. Antimicrobial Agents and Chemotherapy, 39(3), 577-585.

- Tariq, M. A., & Vashisht, R. (2023). Erythromycin. In StatPearls.

- Apirion, D., & Saltzman, L. (1976). Binding of erythromycin to the 50S ribosomal subunit is affected by alterations in the 30S ribosomal subunit. Molecular & general genetics : MGG, 143(3), 301–306.

- Shomu's Biology. (2014). Antibiotic resistance against 50s ribosome inhibitor. YouTube.

- Champney, W. S. (1995). 50S ribosomal subunit synthesis and translation are equivalent targets for erythromycin inhibition in Staphylococcus aureus. Antimicrobial agents and chemotherapy, 39(9), 2091–2095.

- Gregory, S. T., & Dahlberg, A. E. (1999). Erythromycin resistance mutations in ribosomal proteins L22 and L4 perturb the higher order structure of 23 S ribosomal RNA. Journal of molecular biology, 289(4), 827–834.

- Champney, W. S. (2001). Erythromycin inhibition of 50S ribosomal subunit formation in Escherichia coli cells. Molecular microbiology, 40(4), 951–962.

- Svetlov, M. S., Plessa, E., Chen, C. W., Bougas, A., Krokidis, M. G., Dinos, G. P., & Polikanov, Y. S. (2021). Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome. RNA (New York, N.Y.), 27(1), 88–97.

- Roy, S., & Sengupta, J. (2024). Cryo-EM structures reveal the molecular mechanism of HflX-mediated erythromycin resistance in mycobacteria. Structure (London, England : 1993), 32(9), 1443–1453.e4.

- Arya, D. (2014). Assay for ribosome binding drugs. Morressier.

- Dunkle, J. A., Xiong, L., Mankin, A. S., & Cate, J. H. (2010). Revisiting the structures of several antibiotics bound to the bacterial ribosome.

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structures reveal the molecular mechanism of HflX-mediated erythromycin resistance in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Erythromycin resistance mutations in ribosomal proteins L22 and L4 perturb the higher order structure of 23 S ribosomal RNA. | Semantic Scholar [semanticscholar.org]

- 9. pnas.org [pnas.org]

- 10. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Binding of erythromycin to the 50S ribosomal subunit is affected by alterations in the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Erythromycin-induced ribosome stalling and RNase J1-mediated mRNA processing in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Demonstration of erythromycin-dependent stalling of ribosomes on the ermC leader transcript - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Erythromycin-induced ribosome stall in the ermA leader: a barricade to 5'-to-3' nucleolytic cleavage of the ermA transcript - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Erythromycin resistance by ribosome modification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. droracle.ai [droracle.ai]

Chemical synthesis and purification of Erythromycin succinate

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Erythromycin Succinate

This document provides drug development professionals, researchers, and scientists with a comprehensive technical guide on the synthesis and purification of erythromycin succinate. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles and process dynamics, offering insights grounded in established practices to ensure the production of a high-purity active pharmaceutical ingredient (API).

Introduction: The Rationale for Erythromycin Succinate

Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, is a cornerstone in the treatment of various bacterial infections.[1] Its mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit of susceptible organisms.[1] The base form of erythromycin, while effective, presents formulation challenges. To overcome these, ester prodrugs such as erythromycin succinate were developed.

Erythromycin succinate is an ester of the parent drug, designed to improve properties that may include palatability for oral suspensions.[2] Specifically, it is the 2'-ethylsuccinate ester of erythromycin A.[3] This modification converts the parent molecule into a prodrug, which, after administration, is hydrolyzed in the body to release the active erythromycin base.[4] While effective, it's important to note that the bioavailability of different erythromycin forms can vary, making precise manufacturing and quality control paramount.[4][5][6]

This guide will meticulously detail the chemical pathways for synthesizing erythromycin succinate and the critical purification strategies required to meet stringent pharmaceutical standards.

Part 1: The Chemical Synthesis Pathway

The synthesis of erythromycin succinate is fundamentally an esterification reaction. The process selectively targets the most reactive hydroxyl group on the desosamine sugar moiety of the erythromycin A molecule.

Core Principle: Selective Esterification

The structure of erythromycin A contains multiple hydroxyl groups, but the 2'-hydroxyl group is the most sterically accessible and nucleophilic, making it the primary site for esterification. The objective is to react this specific hydroxyl group with a succinylating agent to form the desired ester bond.

Key Reagents and Their Functions

Successful synthesis relies on the careful selection and control of the following components:

| Reagent | Role & Rationale |

| Erythromycin Base (USP Grade) | The starting material and core macrolide structure. Using a high-purity, USP-grade base is critical to minimize initial impurity loads.[7] |

| Ethyl Succinyl Chloride | The acylating agent. It is highly reactive and efficiently introduces the ethyl succinate moiety. An alternative is succinic anhydride, though reaction conditions may differ.[7][8] |

| Tetrahydrofuran (THF) | The preferred organic solvent. THF is selected for its ability to fully dissolve the erythromycin base and for its miscibility with the aqueous phase, which facilitates the reaction. Crucially, it also allows for the direct crystallization of the product in large, easily filterable crystals upon the addition of an antisolvent.[7] |

| Aqueous Base (e.g., Potassium Carbonate Solution) | Serves as an acid scavenger. When using ethyl succinyl chloride, hydrochloric acid (HCl) is generated as a byproduct. The base neutralizes this acid, maintaining the reaction mixture's pH within the optimal range of 7.0 to 8.5 to prevent acid-catalyzed degradation of the erythromycin molecule.[7][8] |

Synthesis Workflow and Detailed Protocol

The synthesis is typically performed in a two-phase system, which provides an elegant method for controlling the reaction environment and simplifying the initial stages of product work-up.[7]

Caption: High-level workflow for the two-phase synthesis of erythromycin succinate.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve USP-grade erythromycin base in a sufficient quantity of tetrahydrofuran (THF) in a reaction vessel to maintain a solution at approximately 35°C.[7]

-

pH Adjustment: To this solution, add an aqueous potassium carbonate solution. The amount should be sufficient to ensure the pH of the aqueous phase is maintained between 7.0 and 8.5 throughout the reaction.[7]

-

Acylation: Cool the stirred, two-phase mixture. Slowly add ethyl succinyl chloride to the vessel over a period of about one hour. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.[7]

-

Reaction: After the addition is complete, allow the temperature of the reaction mixture to rise to 32-40°C and maintain it in this range.[7]

-

Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC). The reaction is considered complete when the spot corresponding to the erythromycin base is no longer detected.[7]

-

Phase Separation: Once complete, cease agitation and allow the two layers to separate. The lower aqueous phase is then drained and discarded.[7]

-

Clarification: Add a filter aid, such as diatomaceous earth (Celite), to the remaining organic solution, stir briefly, and then filter to remove any insoluble foreign particles. The resulting clarified solution contains the crude erythromycin succinate and is ready for purification.[7]

Part 2: Purification and Crystallization

The primary goal of purification is to isolate the erythromycin succinate from unreacted starting materials, reagents, and side products, yielding a crystalline solid with high purity and the desired physical characteristics. The method of choice is antisolvent crystallization.

Core Principle: Antisolvent Crystallization

Erythromycin succinate is highly soluble in the THF reaction solvent but practically insoluble in water.[3] This solubility differential is exploited in antisolvent crystallization. By systematically introducing water (the antisolvent) into the THF solution containing the product, the solubility of erythromycin succinate is drastically reduced, forcing it to precipitate out of the solution as a crystalline solid.[7][9]

Crystallization Workflow and Detailed Protocol

Controlling the crystallization process is critical for determining the final product's crystal habit (shape) and particle size distribution, which directly impact its handling, formulation, and dissolution properties.[10][11]

Caption: Step-by-step workflow for the antisolvent crystallization of erythromycin succinate.

Experimental Protocol: Purification

-

Initial Cooling: Take the clarified THF solution from the synthesis step and cool it to between 18°C and 20°C with continuous stirring.[7]

-

Inducing Precipitation: Slowly add water to the cooled solution. The addition is continued until the solution becomes distinctly hazy, indicating that the saturation point has been reached and nucleation is about to begin.[7]

-

Seeding: At the first sign of haziness, add a small quantity of pure erythromycin succinate seed crystals. This step is crucial as it promotes controlled, uniform crystal growth rather than spontaneous, uncontrolled precipitation, leading to a better particle size distribution.[7]

-

Crystal Growth: After seeding, continue the slow addition of the remaining volume of water. A good slurry should develop. This process can be optimized using a two-step programmed cooling and addition schedule to achieve a specific crystal habit, such as long rod-shaped crystals.[10]

-

Maturation: Once all the water has been added, continue to stir the slurry at a reduced temperature (e.g., 15°C) for approximately one hour to ensure crystallization is complete.[7]

-

Isolation: Filter the slurry to collect the crystalline product.[7]

-

Washing: Wash the resulting filter cake with water to remove any remaining soluble impurities.

-

Drying: Dry the purified erythromycin succinate crystals under vacuum at a temperature between 50°C and 60°C to a constant weight.[7]

This process, when properly controlled, results in high-quality erythromycin succinate crystals that meet the demanding requirements of the United States Pharmacopeia (USP).[7]

Part 3: Quality Control and Analytical Methods

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final erythromycin succinate product. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Impurity Profiling

A thorough understanding of potential impurities is necessary for developing a robust analytical method. Key impurities include:

| Impurity | Potential Source |

| Erythromycin A | Unreacted starting material.[12] |

| Erythromycin B / C | Variants present in the original erythromycin base raw material.[12] |

| Ethylsuccinate Esters of B & C | Formed from the reaction of erythromycin B and C with the acylating agent.[12] |

| N-ethylsuccinyl-N-demethylerythromycin A | A known related substance that can be present in commercial samples.[12] |

| Degradation Products | Can be formed under suboptimal pH or temperature conditions during synthesis or storage.[13] |

Primary Analytical Technique: HPLC

A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is the gold standard for analyzing erythromycin succinate. "Stability-indicating" means the method can accurately quantify the API in the presence of its impurities and degradation products.[13][14]

Typical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation of the lipophilic macrolide from its more polar and non-polar impurities based on hydrophobicity.[12][13] |

| Mobile Phase | Acetonitrile / Ammonium Dihydrogen Phosphate Buffer (e.g., 60:40 v/v), pH adjusted to 7.0 | The organic/aqueous mobile phase allows for the effective elution and separation of compounds. The buffered pH ensures consistent ionization states and reproducible retention times.[13][14] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency within a reasonable analysis time.[13][14] |

| Detection | UV at 205 nm or 215 nm | Erythromycin lacks a strong chromophore, so detection at low UV wavelengths is necessary for adequate sensitivity.[12][13][14] |

| Column Temperature | 70°C | Operating at an elevated temperature can improve peak shape and reduce analysis time for large macrolide molecules.[14] |

This method allows for the precise assay of the main component (Erythromycin A ethylsuccinate) and the quantification of all specified impurities, ensuring the final product meets regulatory standards.[12]

Conclusion

The synthesis and purification of erythromycin succinate represent a well-refined process that transforms a naturally fermented antibiotic into a clinically valuable prodrug. Success hinges on a deep understanding of the underlying chemistry—from the selective esterification in a controlled two-phase system to the meticulous management of antisolvent crystallization. By carefully controlling key parameters such as temperature, pH, and addition rates, and verifying the outcome with robust analytical methods like stability-indicating HPLC, researchers and manufacturers can consistently produce a high-purity API that meets the rigorous standards of the pharmaceutical industry. This guide provides the foundational knowledge and practical insights necessary to navigate this complex but critical manufacturing process.

References

-

Macrolide antibiotics - Column Chromatography . (n.d.). Sorbead India. Retrieved January 8, 2026, from [Link]

- Process for preparing erythromycin succinate. (1980). Google Patents.

-

A crystallization method of erythromycin ethylsuccinate with controllable crystal habit and particle size . (n.d.). Patsnap Eureka. Retrieved January 8, 2026, from [Link]

- Preparation method of erythromycin ethylsuccinate. (2017). Google Patents.

-

Production of erythromycin . (2017). Slideshare. Retrieved January 8, 2026, from [Link]

- Crystallization method for erythromycin ethylsuccinate with controllable crystal habit and particle size. (2014). Google Patents.

-

Erythromycin Ethyl Succinate-impurities . (n.d.). Pharmaffiliates. Retrieved January 8, 2026, from [Link]

-

Process Design for Antisolvent Crystallization of Erythromycin Ethylsuccinate in Oiling-out System . (2018). ACS Publications. Retrieved January 8, 2026, from [Link]

- Process for crystallization of erythromycin. (1958). Google Patents.

-

What is the difference between erythromycin and erythromycin succinate? . (2025). Dr.Oracle. Retrieved January 8, 2026, from [Link]

-

Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form . (2014). Arabian Journal of Chemistry. Retrieved January 8, 2026, from [Link]

-

Determination of erythromycin ethylsuccinate by liquid chromatography . (1992). PubMed. Retrieved January 8, 2026, from [Link]

-

A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances . (2010). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in... . (n.d.). DSpace@MIT. Retrieved January 8, 2026, from [Link]

-

Erythromycin Impurities . (n.d.). SynZeal. Retrieved January 8, 2026, from [Link]

-

Synthesis of Erythromycin Ethyl Succinate . (1995). Chinese Journal of Modern Applied Pharmacy. Retrieved January 8, 2026, from [Link]

-

Erythromycin derivative and the preparation and use thereof . (1988). European Patent Office. Retrieved January 8, 2026, from [Link]

-

Erythromycin ethyl succinate . (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

ERYTHROMYCIN PRODUCTION IN THE PHARMACEUTICAL INDUSTRY . (n.d.). Retrieved January 8, 2026, from [Link]

-

Preparation and Characterization of Erythromycin Ethylsuccinate Nanoparticles by Solvent/Anti-solvent Precipitation . (2014). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India . (2019). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Analysis of macrolide antibiotics . (1998). CORE. Retrieved January 8, 2026, from [Link]

-

Analysis of macrolide antibiotics . (1998). PubMed. Retrieved January 8, 2026, from [Link]

- Erythromycin derivatives. (1973). Google Patents.

-

Analysis of macrolide antibiotics . (n.d.). ORKG Ask. Retrieved January 8, 2026, from [Link]

-

Industrial Catalytic Production Process of Erythromycin . (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

E.E.S. (ERYTHROMYCIN ETHYLSUCCINATE) . (n.d.). U.S. Food and Drug Administration. Retrieved January 8, 2026, from [Link]

-

Dose Conversions of Erythromycin . (n.d.). Scribd. Retrieved January 8, 2026, from [Link]

-

Dose conversions of erythromycin salts . (2009). New Zealand Pharmacy Network. Retrieved January 8, 2026, from [Link]

-

A process for the purification of erythromycin . (1998). European Patent Office. Retrieved January 8, 2026, from [Link]

-

ERYTHROMYCIN ETHYLSUCCINATE . (n.d.). Thailand Pharmacopoeia. Retrieved January 8, 2026, from [Link]

- Process for converting crystalline erythromycin ethylsuccinate into stable.... (1992). Google Patents.

-

Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid... . (2017). MDPI. Retrieved January 8, 2026, from [Link]

-

Hydrolysis of 2'-esters of erythromycin . (1991). PubMed. Retrieved January 8, 2026, from [Link]

-

Industrial Catalytic Production Process of Erythromycin . (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Succinic anhydride esterification won't go forward . (2021). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]

-

Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts . (2001). CORE. Retrieved January 8, 2026, from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Erythromycin ethyl succinate | C43H75NO16 | CID 443953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ERYTHROMYCIN ETHYLSUCCINATE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 4. droracle.ai [droracle.ai]

- 5. scribd.com [scribd.com]

- 6. nzpharmacy.wordpress.com [nzpharmacy.wordpress.com]

- 7. US4219641A - Process for preparing erythromycin succinate - Google Patents [patents.google.com]

- 8. CN106632553A - Preparation method of erythromycin ethylsuccinate - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A crystallization method of erythromycin ethylsuccinate with controllable crystal habit and particle size - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104119412A - Crystallization method for erythromycin ethylsuccinate with controllable crystal habit and particle size - Google Patents [patents.google.com]

- 12. Determination of erythromycin ethylsuccinate by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

In Vitro Spectrum of Activity for Erythromycin Succinate Against Gram-Positive Bacteria: A Technical Guide

This guide provides an in-depth analysis of the in vitro activity of erythromycin succinate, a macrolide antibiotic, against clinically relevant gram-positive bacteria. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and practical insights into susceptibility testing and resistance mechanisms.

Introduction: Erythromycin Succinate in the Antimicrobial Landscape

Erythromycin, a macrolide antibiotic discovered in 1952, has long been a therapeutic option for various bacterial infections, particularly those caused by gram-positive organisms.[1] Erythromycin succinate is an ester prodrug of erythromycin that offers improved oral bioavailability.[2][3] Its primary clinical utility lies in its activity against a spectrum of gram-positive cocci and some atypical pathogens.[2][4] However, the emergence and spread of resistance have necessitated a thorough understanding of its in vitro activity to guide appropriate clinical use and inform the development of new antimicrobial agents.[5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3][4] In some cases, at higher concentrations or against highly susceptible organisms, it can be bactericidal.[4][6] The mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: Erythromycin binds reversibly to the 50S subunit of the bacterial ribosome.[2][3][4][6][7]

-

Blocking the Polypeptide Exit Tunnel: The binding site is located at the entrance of the polypeptide exit tunnel.[6]

-

Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA molecule.[2][3][6] This prevents the growing polypeptide chain from moving from the A-site to the P-site of the ribosome, ultimately halting protein elongation.

This targeted action against the bacterial ribosome provides its selective toxicity, as mammalian ribosomes are structurally different.[7]

Caption: Mechanism of action of Erythromycin.

In Vitro Spectrum of Activity and MIC Distributions

The in vitro activity of erythromycin is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the typical MIC ranges and distributions for erythromycin against key gram-positive pathogens. These values are compiled from various studies and surveillance programs. It is crucial to consult the latest guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for current interpretive criteria.[8][9][10][11]

Staphylococcus aureus

S. aureus exhibits variable susceptibility to erythromycin, with a significant prevalence of resistance. Methicillin-resistant S. aureus (MRSA) isolates are often resistant to erythromycin.[12]

| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Methicillin-Susceptible (MSSA) | 0.25 | >256 | 0.25 - 2048 | [12][13] |

| Methicillin-Resistant (MRSA) | >256 | >256 | 512 - 2048 | [12][13] |

Streptococcus pneumoniae

Erythromycin was historically a key agent for treating pneumococcal infections, but resistance is now widespread.[14]

| Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Susceptible | 0.03 | 0.06 | ≤0.015 - 0.25 | [14][15] |

| Resistant (mef gene) | 8 | 64 | 1 - 64 | [16][17] |

| Resistant (erm gene) | >256 | >256 | 2 - >256 | [16][17] |

Streptococcus pyogenes (Group A Streptococcus)

While still active against many isolates, erythromycin resistance in S. pyogenes is a growing concern in some regions.[18]

| Susceptibility Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Susceptible | ≤0.03 | 0.06 | ≤0.015 - 0.25 | [15] |

| Resistant | 1 | >8 | 1 - >8 | [18][19] |

Enterococcus Species

Enterococci, particularly Enterococcus faecium, often exhibit high-level intrinsic and acquired resistance to erythromycin.

| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Enterococcus faecalis | >4 | >32 | ≤0.5 - >512 | [20][21][22] |

| Enterococcus faecium | >32 | >128 | ≤0.5 - >1024 | [21][23] |

Mechanisms of Resistance in Gram-Positive Bacteria

The clinical efficacy of erythromycin is significantly limited by the development of resistance. The two predominant mechanisms in gram-positive bacteria are target site modification and active efflux.[5][24]

Target Site Modification (MLSB Phenotype)

This is the most common mechanism and confers cross-resistance to macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics (the MLSB phenotype).[24]

-

Genetic Basis: Mediated by erm (erythromycin ribosome methylase) genes, such as erm(A), erm(B), and erm(C).[24]

-

Mechanism: These genes encode methyltransferase enzymes that add one or two methyl groups to an adenine residue in the 23S rRNA component of the 50S ribosomal subunit.[2][5]

-

Consequence: This methylation alters the binding site of erythromycin, reducing its affinity for the ribosome and rendering it ineffective.[2][24]

-

Expression: Resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).[25][26]

Active Efflux (M Phenotype)

This mechanism results in resistance specifically to 14- and 15-membered macrolides.

-

Genetic Basis: Mediated by mef (macrolide efflux) genes, such as mef(A) or mef(E).[24]

-

Mechanism: These genes encode a membrane-bound efflux pump that actively transports macrolides out of the bacterial cell.[2][24]

-

Consequence: The intracellular concentration of the antibiotic is kept below the level required for effective inhibition of protein synthesis.

Caption: Major mechanisms of erythromycin resistance.

Standardized Protocols for In Vitro Susceptibility Testing

Accurate determination of erythromycin susceptibility is paramount for clinical decision-making and surveillance. Standardized methods from CLSI and EUCAST should be strictly followed.[27][28]

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium.

Protocol:

-

Prepare Erythromycin Stock Solution: Aseptically prepare a stock solution of erythromycin succinate of known concentration in a suitable solvent.

-

Prepare Serial Dilutions: Perform two-fold serial dilutions of the erythromycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antibiotic-impregnated paper disk.

Protocol:

-

Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Apply Antibiotic Disk: Aseptically place an erythromycin disk (15 µg) onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret Results: Interpret the zone diameter according to the established breakpoints from CLSI or EUCAST to determine if the isolate is susceptible, intermediate, or resistant.

Detection of Inducible Clindamycin Resistance (D-Test)

This test is crucial for staphylococci and streptococci to identify inducible MLSB resistance.

Protocol:

-

Inoculate Agar Plate: Prepare a lawn of the test organism on a Mueller-Hinton agar plate as for the standard disk diffusion test.

-

Place Disks: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk in close proximity (15-26 mm, edge to edge).

-

Incubation: Incubate under the same conditions as the standard disk diffusion test.

-

Interpretation: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.[29]

Caption: Workflow for Erythromycin Susceptibility Testing.

Conclusion

Erythromycin succinate remains a relevant antibiotic for a subset of gram-positive infections. However, the high prevalence of resistance among key pathogens like S. aureus and S. pneumoniae underscores the critical need for routine in vitro susceptibility testing to guide therapeutic choices. A comprehensive understanding of its mechanism of action and the molecular basis of resistance is essential for interpreting susceptibility data accurately and for the ongoing surveillance of resistance trends. The standardized protocols outlined in this guide provide a framework for obtaining reliable and reproducible in vitro data, which is fundamental to both clinical microbiology and antimicrobial drug development.

References

-

Leclercq, R. (2002). Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. Clinical Infectious Diseases, 34(4), 482–492. [Link]

-

Daily, S., et al. (2017). High-Level Macrolide Resistance Due to the Mega Element [mef(E)/mel] in Streptococcus pneumoniae. mSphere, 2(5). [Link]

-

Kwiecińska-Piróg, J., et al. (2022). The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains. Molecules, 27(13), 4068. [Link]

-

Mao, Y., & Li, H. (1973). Accumulation in Gram-positive and Gram-negative Bacteria as a Mechanism of Resistance to Erythromycin. Biochimica et Biophysica Acta (BBA) - General Subjects, 313(1), 183-192. [Link]

-

Patsnap. (2024). What is Erythromycin Ethylsuccinate used for? Patsnap Synapse. [Link]

-

Patsnap. (2024). What is the mechanism of Erythromycin Ethylsuccinate? Patsnap Synapse. [Link]

-

Hindler, J. F., et al. (2005). Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System. Journal of Clinical Microbiology, 43(2), 977–979. [Link]

-

Abimbola, K. M., et al. (2004). Antimicrobial Resistance of Enterococcus Species Isolated from Produce. Applied and Environmental Microbiology, 70(10), 5857–5862. [Link]

-

Bignardi, G. E., et al. (1996). Activities of 16-membered ring macrolides and telithromycin against different genotypes of erythromycin-susceptible and erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 38(5), 847-857. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of erythromycin? Dr. Oracle. [Link]

-

Al-Jumaili, A., et al. (2025). Prevalence of Erythromycin Resistance Genes in Gram-Positive and Gram-Negative Bacteria From Secondary Infections. Archives of Clinical Infectious Diseases, In Press. [Link]

-

Wikipedia. (2024). Erythromycin. Wikipedia. [Link]

-

d'Oliveira, T. E. S., et al. (2011). Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil. Brazilian Journal of Microbiology, 42(3), 1022–1027. [Link]

-

RxList. (2023). E.E.S. (Erythromycin Ethylsuccinate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

d'Oliveira, T. E. S., et al. (2011). ANTIMICROBIAL SUSCEPTIBILITY OF Streptococcus pneumoniae AND GENOTYPIC CHARACTERIZATION OF ERYTHROMYCIN-RESISTANT STRAINS IN POR. Lume UFRGS. [Link]

-

Vanhoof, R. (2001). Resistance mechanisms of Gram-positive bacteria. ProQuest. [Link]

-

Mao, J. C.-H., & Putterman, M. (1969). Accumulation in Gram-Positive and Gram-Negative Bacteria as a Mechanism of Resistance to Erythromycin. Journal of Bacteriology, 95(4), 1111-1117. [Link]

-

El-Halfawy, O. M., et al. (2021). Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates. Antibiotics, 10(11), 1362. [Link]

-

Maple, P. A. C., et al. (1990). Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes. Journal of Antimicrobial Chemotherapy, 25(Suppl A), 19-24. [Link]

-

Bokaeian, M., et al. (2020). Extremely Low Prevalence of Erythromycin-Resistant Streptococcus pyogenes Isolates and Their Molecular Characteristics by M Protein Gene and Multilocus Sequence Typing Methods. Jundishapur Journal of Microbiology, 13(1). [Link]

-

Westh, H., et al. (2001). Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969. Journal of Clinical Microbiology, 39(1), 249–253. [Link]

-

Kronvall, G. (2012). S. aureus MIC distributions for azithromycin (A), erythromycin (B), ofloxacin (C), and tetracycline (D). ResearchGate. [Link]

-

Jorgensen, J. H., et al. (1991). High rate of erythromycin and clarithromycin resistance among Streptococcus pneumoniae isolates from blood cultures from Providence, R.I. Antimicrobial Agents and Chemotherapy, 35(11), 2352-2354. [Link]

-

A. R., S., & C. S., A. (2019). Trend of antibiotic susceptibility of Streptococcus pyogenes isolated from respiratory tract infections in tertiary care hospital in south Karnataka. Bali Medical Journal, 8(2), 435. [Link]

-

Seppälä, H., et al. (1993). Erythromycin Resistance Genes in Group A Streptococci in Finland. Antimicrobial Agents and Chemotherapy, 37(6), 1304–1309. [Link]

-

Koeth, L. M., et al. (2004). Distribution of erythromycin resistance in Streptococcus pyogenes by country. ResearchGate. [Link]

-

Patsnap. (2023). Deep Scientific Insights on Erythromycin Ethylsuccinate's R&D Progress, Mechanism of Action, and Drug Target. Patsnap Synapse. [Link]

-

Facinelli, B., et al. (2001). Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci. Journal of Clinical Microbiology, 39(10), 3612–3616. [Link]

-

Stalke, P., et al. (2015). Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany. Avian Diseases, 59(1), 127-133. [Link]

-

Preston, D. A. (1986). Microbiological aspects of erythromycin. The Pediatric Infectious Disease Journal, 5(1), 120-123. [Link]

-

Naz, S., et al. (2018). Comparison of range of antibiotic MIC for E. faecalis and E. faecium isolated from nasal and perirectal swabs. ResearchGate. [Link]

-

Pfaller, M. A., et al. (2022). Enterococcus faecalis and Enterococcus faecium susceptibility results. ResearchGate. [Link]

-

Rolston, K. V., et al. (1990). Comparative in vitro activity of the new erythromycin derivative dirithromycin against gram-positive bacteria isolated from cancer patients. European Journal of Clinical Microbiology & Infectious Diseases, 9(1), 30-33. [Link]

-

Eliopoulos, G. M., & Eliopoulos, C. T. (1989). In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 33(9), 1588-1591. [Link]

-

EUCAST. (n.d.). Bacteria. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

-

Steward, C. D., et al. (2005). CLSI D-test interpretation. ResearchGate. [Link]

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

EUCAST. (n.d.). Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

EUCAST. (2019). Breakpoint tables for interpretation of MICs and zone diameters. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

-

EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. UCLA Health. [Link]

-

CLSI. (2018). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

Sources

- 1. Microbiological aspects of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Erythromycin Ethylsuccinate? [synapse.patsnap.com]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 4. What is Erythromycin Ethylsuccinate used for? [synapse.patsnap.com]

- 5. Resistance mechanisms of Gram-positive bacteria - ProQuest [proquest.com]

- 6. droracle.ai [droracle.ai]

- 7. Deep Scientific Insights on Erythromycin Ethylsuccinate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 8. EUCAST: Bacteria [eucast.org]

- 9. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 11. megumed.de [megumed.de]

- 12. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trend of antibiotic susceptibility of Streptococcus pyogenes isolated from respiratory tract infections in tertiary care hospital in south Karnataka - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Erythromycin Resistance Genes in Group A Streptococci in Finland - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Resistance of Enterococcus Species Isolated from Produce - PMC [pmc.ncbi.nlm.nih.gov]

- 21. meridian.allenpress.com [meridian.allenpress.com]

- 22. journals.asm.org [journals.asm.org]

- 23. researchgate.net [researchgate.net]

- 24. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates | MDPI [mdpi.com]

- 26. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. szu.gov.cz [szu.gov.cz]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cellular Transport of Erythromycin Succinate: Uptake and Efflux Mechanisms

Preamble: Deconstructing the Journey of a Macrolide

Erythromycin, a cornerstone of the macrolide antibiotic class, has been a clinical mainstay for decades. Its efficacy, particularly against intracellular pathogens, is intrinsically linked to its ability to traverse cellular membranes and accumulate within host cells.[1][2] This guide provides a detailed exploration of the molecular machinery governing the cellular ingress and egress of erythromycin succinate. As drug development professionals, understanding these transport pathways is not merely an academic exercise; it is fundamental to predicting drug-drug interactions, overcoming resistance, and optimizing therapeutic outcomes. Erythromycin succinate, an ester prodrug, is designed for improved stability in gastric acid and enhanced oral bioavailability.[3][4] Post-absorption, it is hydrolyzed into the active erythromycin base, the molecule whose cellular journey we will now dissect.[3][4]

Section 1: Cellular Entry - The Influx Pathways

The entry of erythromycin into a cell is a multi-faceted process, involving both passive movement and sophisticated active transport systems. While its lipophilic nature facilitates some degree of passive diffusion across the lipid bilayer, the significant intracellular accumulation observed, often reaching concentrations 4 to 40 times higher than the extracellular environment, points unequivocally to carrier-mediated transport.[1][5] This active uptake is a saturable process, dependent on temperature and cellular energy, and follows Michaelis-Menten kinetics.[6][7]

The Role of Solute Carrier (SLC) Transporters

A primary gateway for erythromycin into cells, particularly hepatocytes, is the family of Organic Anion Transporting Polypeptides (OATPs), which are part of the SLC superfamily.[8]

-

OATP1B1 (SLCO1B1): Extensive research identifies OATP1B1, a polypeptide expressed on the basolateral surface of hepatocytes, as a key transporter for erythromycin.[9] In vitro studies using cells stably transfected with OATP1B1 have confirmed that erythromycin is a substrate, with a Michaelis-Menten constant (Kₘ) of approximately 13 µmol/L.[9][10] The clinical relevance of this pathway is underscored by findings that genetic polymorphisms in the SLCO1B1 gene, which reduce OATP1B1 function, are associated with a significant decline in erythromycin metabolism.[9] This demonstrates that hepatic uptake via OATP1B1 is a rate-limiting step for its subsequent metabolism by CYP3A4 enzymes.[11][12]

-

OATP2 (SLC22A7): Studies using Xenopus oocyte expression systems have also identified Organic Anion Transporter 2 (OAT2) as a transporter for erythromycin, with an apparent Kₘ value of 18.5 µM.[13] This suggests OAT2 may also contribute to the hepatic uptake and potential drug-drug interactions of erythromycin.[13]

The interplay between these uptake transporters and metabolic enzymes is critical. By modulating the intracellular concentration of erythromycin, OATPs directly influence the rate at which it can be metabolized, highlighting the need to consider both transport and enzymatic activity when evaluating potential drug-drug interactions.[12]

Intracellular Sequestration: A Therapeutic Advantage

Once inside the cell, erythromycin is highly concentrated, a phenomenon that is particularly pronounced in phagocytic cells like neutrophils and macrophages.[1][6] This accumulation allows phagocytes to act as a delivery vehicle, transporting the antibiotic to the site of infection where it is released in high concentrations during active phagocytosis.[6][11] This "tissue-directed pharmacokinetics" is a key reason for erythromycin's effectiveness against intracellular bacteria such as Legionella and Chlamydia species.[1][2] Despite the high intracellular levels, the antibiotic is not tightly bound to cellular components and can egress rapidly when the extracellular concentration decreases.[2][5][7]

Caption: Cellular transport pathways of Erythromycin.

Section 2: Cellular Exit - The Efflux Machinery

Just as there are dedicated systems for bringing erythromycin into the cell, there are powerful mechanisms designed to pump it out. These efflux transporters, primarily members of the ATP-binding cassette (ABC) superfamily, are crucial determinants of intracellular drug concentrations and are a major cause of multidrug resistance (MDR) in both cancer cells and bacteria.[14]

P-glycoprotein (P-gp/MDR1)

P-glycoprotein is a well-characterized efflux pump that plays a significant role in limiting the intracellular accumulation of a wide range of xenobiotics. Erythromycin is both a substrate and an inhibitor of P-gp.[15][16][17][18]

-

As a Substrate: P-gp actively transports erythromycin out of the cell, thereby reducing its intracellular concentration and potentially its therapeutic effect.[19] This is a key mechanism of resistance in some cell types.

-

As an Inhibitor: Erythromycin can competitively inhibit the P-gp-mediated efflux of other drugs.[14][20] This interaction is of high clinical importance, as co-administration of erythromycin can significantly increase the plasma concentrations and potential toxicity of P-gp substrates like colchicine and doxorubicin.[15][17][20] For example, erythromycin has been shown to increase the oral bioavailability of the P-gp substrate talinolol by inhibiting its intestinal secretion.[18]

Multidrug Resistance-Associated Proteins (MRPs)

In addition to P-gp, members of the Multidrug Resistance-Associated Protein (MRP) family are also implicated in the efflux of erythromycin.[21] While the specific contributions of each MRP isoform are still being fully elucidated, they represent another pathway by which cells can actively extrude the antibiotic.

Bacterial Efflux Systems

In the context of antimicrobial resistance, bacterial efflux pumps are paramount. Genes such as mef(A) and mel encode for efflux systems that actively pump macrolides out of the bacterial cell, preventing the drug from reaching its target, the 50S ribosomal subunit.[22][23][24][25] This mechanism is a common cause of erythromycin resistance in pathogens like Streptococcus pneumoniae.[22][23]

| Parameter | Transporter | Value | Cell System | Reference |

| Kₘ (Uptake) | OATP1B1 | ~13 µmol/L | Flp-In T-Rex293 | [9] |

| Kₘ (Uptake) | OAT2 | 18.5 µM | Xenopus oocytes | [13] |

| Kᵢ (Inhibition) | Erythromycin vs. Doxorubicin | 0.41 µg/ml | In vivo (Rat) | [20] |

| Table 1: Kinetic parameters for Erythromycin transport and interaction. |

Section 3: Methodologies for Studying Cellular Transport

The elucidation of these complex transport mechanisms relies on robust and validated experimental systems. A multi-tiered approach, from isolated membrane vesicles to complex cell monolayers, is necessary to fully characterize a drug's interaction with uptake and efflux transporters.[26][27][28][29]

Protocol: In Vitro Uptake Assay in Transfected Cells

This method is used to determine if a compound is a substrate of a specific uptake transporter (e.g., OATP1B1). It involves comparing the accumulation of the drug in cells that overexpress the transporter to control cells that do not.[10]

Methodology:

-

Cell Culture: Culture HEK293 cells (or a similar line) stably transfected with the transporter of interest (e.g., OATP1B1) and control cells (transfected with an empty vector) in appropriate media until they reach ~90% confluency in 24-well plates.

-

Preparation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Initiate Uptake: Add 200 µL of pre-warmed uptake buffer containing the test compound (e.g., [¹⁴C]-erythromycin at a specified concentration) to each well. For inhibitor controls, pre-incubate cells with a known inhibitor (e.g., rifampin) for 15 minutes before adding the test compound.[10]

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes). To distinguish active transport from passive diffusion, run a parallel set of plates at 4°C.

-

Terminate Uptake: Stop the reaction by rapidly aspirating the drug solution and washing the cells three times with 1 mL of ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for 30 minutes.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Determine the protein concentration in parallel wells using a BCA or similar protein assay.

-

Data Analysis: Calculate the uptake rate, typically expressed as pmol/mg protein/min. A substrate is identified if the uptake in the transporter-expressing cells is significantly higher (typically >2-fold) than in the control cells and is inhibited by a known inhibitor of the transporter.

Caption: Workflow for an in vitro uptake assay.

Protocol: Bidirectional Transwell Assay for Efflux

This assay is the gold standard for determining if a drug is a substrate or inhibitor of an efflux transporter like P-gp. It uses a polarized monolayer of cells (e.g., Caco-2 or MDCK-MDR1) grown on a semi-permeable membrane, separating an apical (A) and a basolateral (B) chamber.[27][30]

Methodology:

-

Cell Culture: Seed Caco-2 or MDCK cells onto Transwell inserts and culture for ~21 days until a confluent, polarized monolayer is formed.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (typically >200 Ω·cm² for Caco-2).[30]

-

Transport Study (A to B):

-

Add the test compound (e.g., erythromycin) to the apical (A) chamber (donor).

-

Add fresh transport buffer to the basolateral (B) chamber (receiver).

-

Incubate at 37°C with gentle shaking.

-

At specified time points, take samples from the receiver (B) chamber and replace with fresh buffer.

-

-

Transport Study (B to A):

-

In a separate set of inserts, add the test compound to the basolateral (B) chamber (donor).

-

Add fresh transport buffer to the apical (A) chamber (receiver).

-

Incubate and sample from the apical (A) chamber as described above.

-

-

Quantification: Analyze the concentration of the test compound in the collected samples using a suitable method (e.g., LC-MS/MS).

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions:

-

Papp = (dQ/dt) / (A * C₀)

-

(where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial donor concentration).

-

-

Calculate the Efflux Ratio (ER):

-

ER = Papp (B to A) / Papp (A to B)

-

-

An efflux ratio significantly greater than 2.0 suggests the compound is a substrate of an active efflux transporter. If this efflux is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), the compound is confirmed as a P-gp substrate.

-

Caption: Workflow for a bidirectional Transwell efflux assay.

Conclusion

The cellular disposition of erythromycin succinate is a dynamic process governed by a complex interplay of passive diffusion, active uptake via SLC transporters like OATP1B1, and active efflux mediated by ABC transporters such as P-glycoprotein. The pronounced intracellular accumulation is central to its therapeutic action against internal pathogens. For drug development professionals, a thorough understanding of these mechanisms is not optional; it is essential for anticipating drug-drug interactions, interpreting pharmacokinetic data, and designing strategies to circumvent antimicrobial resistance. The experimental protocols outlined herein provide a framework for the systematic evaluation of these critical transport pathways.

References

-

Erythromycin - Wikipedia. (n.d.). Wikipedia. [Link]

-

Martin, J. R., Johnson, P., & Miller, M. F. (1985). Uptake, accumulation, and egress of erythromycin by tissue culture cells of human origin. Antimicrobial Agents and Chemotherapy, 27(3), 314–319. [Link]

-

Martin, J. R., Johnson, P., & Miller, M. F. (1985). Uptake, accumulation, and egress of erythromycin by tissue culture cells of human origin. Antimicrobial Agents and Chemotherapy. [Link]

-

Čulić, O., Eraković, V., Parnham, M. J. (2001). Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin. Antimicrobial Agents and Chemotherapy, 45(9), 2495-2501. [Link]

-

Zeitlinger, M., Erovic, B. M., Sauermann, R., Georgopoulos, A., Müller, M., & Joukhadar, C. (2005). Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy. Antimicrobial Agents and Chemotherapy, 49(7), 2849–2854. [Link]

-

What is the mechanism of Erythromycin Ethylsuccinate? (2024). Patsnap Synapse. [Link]

-

Sakaeda, T., Iwaki, K., & Okumura, K. (2012). Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. Pharmaceuticals, 5(4), 383-392. [Link]

-

Erythromycin Ethyl Succinate Tablets: Package Insert / Prescribing Info. (n.d.). Drugs.com. [Link]

-

Hagenbuch, B., & Meier, P. J. (2004). OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. British Journal of Pharmacology, 143(2), 255–267. [Link]

-

Methods for studying drug uptake. (2015). SlideShare. [Link]

-

Al-Shawi, M. K., & Tannock, I. F. (1994). Reversal of drug resistance by erythromycin: erythromycin increases the accumulation of actinomycin D and doxorubicin in multidrug-resistant cells. British Journal of Cancer, 70(6), 1079–1084. [Link]

-

What is the difference between erythromycin and erythromycin succinate? (2025). Dr.Oracle. [Link]

-

Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022). BioIVT. [Link]

-

Frazão, N., et al. (2012). Multi-drug resistance and molecular pattern of erythromycin and penicillin resistance genes in Streptococcus pneumoniae. African Journal of Microbiology Research, 6(2), 290-297. [Link]

-

Kurnik, D., et al. (2006). OATP1B1 polymorphism as a determinant of erythromycin disposition. Clinical Pharmacology & Therapeutics, 80(4), 421-422. [Link]

-

Lam, J. L., & Benet, L. Z. (2004). In vitro and in vivo correlation of hepatic transporter effects on erythromycin metabolism: characterizing the importance of transporter-enzyme interplay. Drug Metabolism and Disposition, 32(11), 1269-1275. [Link]

-

Erythromycin: Ethylsuccinate VS Stearate. (2016). ASK DIS. [Link]

-

Methods for Studying Drug Uptake. (n.d.). Pharmacy 180. [Link]

-

Marada, S., et al. (2009). Possible involvement of organic anion transporter 2 on the interaction of theophylline with erythromycin in the human liver. Biological & Pharmaceutical Bulletin, 32(1), 116-119. [Link]

-

E.E.S., EryPed (erythromycin ethylsuccinate) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. [Link]

-

Prokesch, R. C., & Hand, W. L. (1982). Kinetics of erythromycin uptake and release by human lymphocytes and polymorphonuclear leucocytes. Antimicrobial Agents and Chemotherapy, 21(3), 373-380. [Link]

-

Varma, M. V., et al. (2009). Interaction of macrolide antibiotics with intestinally expressed human and rat organic anion-transporting polypeptides. Drug Metabolism and Disposition, 37(12), 2375-2381. [Link]

-

Interactions of Ofloxacin and Erythromycin with the Multidrug Resistance Protein (MRP) in MRP-Overexpressing Human Leukemia Cells. (2025). ResearchGate. [Link]

-

Liu, X. (2019). Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Pharmaceutics, 11(7), 304. [Link]

-

Multi-drug resistance and molecular pattern of erythromycin and penicillin resistance genes in Streptococcus pneumoniae. (2012). ResearchGate. [Link]

-

Wen, X., & Wang, J. S. (2006). Erythromycin alters the pharmacokinetics of bromocriptine by inhibition of organic anion transporting polypeptide C-mediated uptake. Clinical Pharmacology & Therapeutics, 80(4), 421-422. [Link]

-

Nikam, Y. (2022). Pharmacokinetics and Antibiotic Activity of Erythromycin. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

-

In vitro transport studies of erythromycin. (a) Transport of... (n.d.). ResearchGate. [Link]

-

Pharmacokinetic advantages of erythromycin estolate over ethylsuccinate as determined by high-pressure liquid chromatography. (1988). ASM Journals. [Link]

-

Calamita, G., et al. (1992). Effect of erythromycin on L-threonine transport in rabbit jejunum in vitro. Journal of Veterinary Pharmacology and Therapeutics, 15(2), 188-193. [Link]

-

Schlüter, A., et al. (2007). Erythromycin Resistance-Conferring Plasmid pRSB105, Isolated from a Sewage Treatment Plant, Harbors a New Macrolide Resistance Determinant, an Integron-Containing Tn402-Like Element, and a Large Region of Unknown Function. Applied and Environmental Microbiology, 73(6), 1952-1960. [Link]

-

Di Paolo, A., et al. (1988). Pharmacokinetic advantages of erythromycin estolate over ethylsuccinate as determined by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 32(4), 561-565. [Link]

-

Deep Scientific Insights on Erythromycin Ethylsuccinate's R&D Progress, Mechanism of Action, and Drug Target. (2023). Patsnap Synapse. [Link]

-

In vitro and in vivo correlation of hepatic transporter effects on erythromycin metabolism: Characterizing the importance of transporter-enzyme interplay. (2018). ResearchGate. [Link]

-

What is the mechanism of action of erythromycin? (2025). Dr.Oracle. [Link]

-

Yamada, A., et al. (1995). Inhibitory effect of erythromycin on P-glycoprotein-mediated biliary excretion of doxorubicin in rats. Journal of Pharmacy and Pharmacology, 47(10), 873-878. [Link]

-

Davlieva, M., et al. (2009). Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency. Journal of Molecular Biology, 388(4), 818-829. [Link]

-

Giovanetti, E., et al. (2000). A Novel Efflux System in Inducibly Erythromycin-Resistant Strains of Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy, 44(7), 1765-1770. [Link]

-

Cell Culture Models for Drug Transport Studies. (2016). UTMB Health Research Expert Profiles. [Link]

-

ERY-PED® (ERYTHROMYCIN ETHYLSUCCINATE, USP) Rx only. (n.d.). accessdata.fda.gov. [Link]

-

E.E.S. (ERYTHROMYCIN ETHYLSUCCINATE) Rx only. (n.d.). accessdata.fda.gov. [Link]

-

Gramatté, T., & Oertel, R. (1999). P-glycoprotein inhibitor erythromycin increases oral bioavailability of talinolol in humans. British Journal of Clinical Pharmacology, 47(5), 583-586. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Erythromycin Ethylsuccinate? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of erythromycin uptake and release by human lymphocytes and polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OATP1B1 polymorphism as a determinant of erythromycin disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Erythromycin - Wikipedia [en.wikipedia.org]

- 12. In vitro and in vivo correlation of hepatic transporter effects on erythromycin metabolism: characterizing the importance of transporter-enzyme interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Possible involvement of organic anion transporter 2 on the interaction of theophylline with erythromycin in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reversal of drug resistance by erythromycin: erythromycin increases the accumulation of actinomycin D and doxorubicin in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. reference.medscape.com [reference.medscape.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. P-glycoprotein inhibitor erythromycin increases oral bioavailability of talinolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]

- 20. Inhibitory effect of erythromycin on P-glycoprotein-mediated biliary excretion of doxorubicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. Erythromycin Resistance-Conferring Plasmid pRSB105, Isolated from a Sewage Treatment Plant, Harbors a New Macrolide Resistance Determinant, an Integron-Containing Tn402-Like Element, and a Large Region of Unknown Function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Novel Efflux System in Inducibly Erythromycin-Resistant Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for studying drug uptake | PPTX [slideshare.net]

- 27. bioivt.com [bioivt.com]

- 28. pharmacy180.com [pharmacy180.com]

- 29. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 30. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin Succinate's Impact on Macrophage Function and Polarization: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin, a macrolide antibiotic, has long been recognized for its clinical efficacy against bacterial infections. However, a growing body of evidence has illuminated its potent immunomodulatory properties, which are distinct from its antimicrobial activity.[1] These effects are particularly profound in the context of macrophages, the highly plastic and versatile cells of the innate immune system. Erythromycin succinate, a pro-drug of erythromycin with improved oral bioavailability, has been shown to critically influence macrophage function and polarization, often tipping the balance from a pro-inflammatory state towards a pro-resolving, anti-inflammatory phenotype.[2][3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning erythromycin's effects on macrophages and presents a detailed experimental framework for researchers to investigate these interactions. By activating key signaling pathways like PPARγ and downregulating pro-inflammatory cascades such as NF-κB, erythromycin curtails excessive inflammation, enhances the clearance of apoptotic cells, and promotes tissue homeostasis, making it a subject of intense interest for therapeutic applications in chronic inflammatory diseases.[4]

Introduction: Recalibrating the Role of Erythromycin in Immunity

Macrophages: The Plasticity of Innate Immunity